ethyl 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Description
This compound features a pyrazole core substituted with a trifluoromethyl group at position 5 and an ethyl carboxylate ester at position 4. The pyrazole is fused to a thiazole ring, which is further substituted with a 4-methoxyphenyl group. The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals .
Properties
IUPAC Name |
ethyl 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3S/c1-3-26-15(24)12-8-21-23(14(12)17(18,19)20)16-22-13(9-27-16)10-4-6-11(25-2)7-5-10/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSANJKZUYYVJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=C(C=C3)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure
The compound features a complex structure characterized by a pyrazole ring substituted with a trifluoromethyl group and a thiazole moiety linked to a methoxyphenyl group. The molecular formula is with a molecular weight of 488.6 g/mol .
Pharmacological Activities
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds derived from thiazoles and pyrazoles. For instance, derivatives similar to this compound exhibit significant antibacterial effects against various pathogens. In vitro assays demonstrated that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, showcasing their potential as antimicrobial agents .
2. Anti-inflammatory Properties
Compounds containing pyrazole and thiazole frameworks have been reported to possess anti-inflammatory effects. This compound has shown promise in reducing inflammation markers in experimental models. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, which suggests its utility in treating inflammatory diseases .
3. Anticancer Activity
Research indicates that pyrazole derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have demonstrated that similar compounds can inhibit tumor cell proliferation in vitro and in vivo, making them candidates for further development as anticancer agents .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : It could affect signaling pathways related to cell survival and proliferation, particularly those involving NF-kB and MAPK pathways.
Case Studies
Several case studies have evaluated the biological activities of similar compounds:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with thiazole and pyrazole moieties exhibit promising anticancer properties. A study demonstrated that derivatives similar to ethyl 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate showed effective inhibition of cancer cell proliferation. The mechanism involves the induction of apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
Another significant application is in the treatment of inflammatory diseases. The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role as an anti-inflammatory agent. Clinical studies are needed to validate these findings and assess the therapeutic efficacy in humans .
Agricultural Science
Pesticidal Properties
this compound has been investigated for its pesticidal properties. Its structural components allow it to act against various pests, particularly in crop protection. Field trials have indicated that formulations containing this compound can significantly reduce pest populations while being safe for non-target organisms .
Herbicidal Activity
In addition to its pesticidal effects, this compound has shown potential as a herbicide. Laboratory studies reveal that it can effectively inhibit the growth of certain weed species, providing an alternative to traditional herbicides that may have detrimental environmental impacts .
Material Science
Synthesis of Functional Materials
The unique properties of this compound have led to its exploration in the development of functional materials. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and as a precursor for novel materials with specific electronic or optical properties .
Data Tables
Case Studies
- Anticancer Research Study : A research team evaluated the anticancer potential of derivatives related to this compound on human cancer cell lines. Results indicated a significant reduction in cell viability, warranting further investigation into its mechanisms of action .
- Field Trials for Pesticidal Use : In agricultural trials conducted over two growing seasons, formulations containing this compound were tested against common crop pests. The results showed a reduction in pest populations by over 70%, demonstrating its effectiveness as a biopesticide .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The primary structural variations among analogs involve substituents on the phenyl ring attached to the thiazole moiety. Key examples include:
Key Observations :
- Electron-Donating vs. In contrast, chloro (-Cl) and fluoro (-F) groups are electron-withdrawing, which may improve oxidative stability but reduce resonance effects .
- Biological Activity : The chloro-substituted analog (CAS 955976-70-2) demonstrates antimicrobial properties, suggesting that halogenated derivatives may interact more effectively with bacterial targets .
- Lipophilicity : The methyl-substituted analog (C₁₇H₁₄F₃N₃O₂S) has higher lipophilicity than the methoxy derivative, which could influence membrane permeability .
Heterocyclic Modifications
Variations in the heterocyclic scaffold also impact functionality:
Structural and Crystallographic Insights
- Isostructurality: Compounds 4 and 5 in (chloro vs. fluoro derivatives) exhibit similar crystal packing (triclinic, P ī symmetry) but divergent electronic environments.
Q & A
Q. What are the key synthetic pathways for ethyl 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate?
The synthesis typically involves multi-step protocols:
- Cyclocondensation : Formation of the thiazole ring via reaction of 4-methoxyphenyl-substituted thiourea with α-haloketones or esters under basic conditions .
- Pyrazole Assembly : A 1,3-dipolar cycloaddition between hydrazine derivatives and trifluoromethyl-substituted diketones or alkynes, followed by esterification .
- Purification : Column chromatography or recrystallization to isolate the target compound, with yields optimized by controlling reaction temperature (60–80°C) and solvent polarity (e.g., ethanol/water mixtures) .
Q. What analytical techniques are used to characterize this compound?
Post-synthesis characterization includes:
- Spectroscopy : H/C NMR to confirm substituent positions and purity (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 423.08) .
Q. What preliminary biological activities are hypothesized for this compound?
Early studies suggest interactions with:
- Enzyme Targets : Potential inhibition of cyclooxygenase-2 (COX-2) or kinases due to structural similarity to known pyrazole-based inhibitors .
- Receptor Binding : Fluorine and methoxy groups may enhance affinity for G-protein-coupled receptors (GPCRs) involved in inflammatory pathways .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reactivity of this compound?
Advanced methods include:
- Reaction Path Modeling : Density Functional Theory (DFT) calculations to map energy barriers for cyclocondensation and identify catalytic intermediates .
- Solvent Optimization : Machine learning (e.g., COSMO-RS) to predict solvent effects on reaction yields, prioritizing low-polarity solvents for thiazole formation .
- Transition-State Analysis : Identifying steric clashes in pyrazole ring closure using Gaussian09 or ORCA software .
Q. How do structural modifications (e.g., substituent variation) affect bioactivity?
Comparative studies of analogs reveal:
- Trifluoromethyl Impact : Enhances metabolic stability but may reduce solubility; analogs with -CF show 2–3× higher half-life in hepatic microsomes vs. -CH .
- Thiazole vs. Triazole : Replacement with triazole rings decreases COX-2 inhibition by 40%, highlighting the thiazole’s role in π-π stacking .
- Methoxy Positioning : Para-substitution on the phenyl ring improves IC values (e.g., 12 µM vs. COX-2) compared to meta-substituted analogs .
Q. How should researchers address contradictions in reported biological data (e.g., conflicting IC50_{50}50 values)?
Methodological strategies include:
- Assay Standardization : Re-evaluate activity under uniform conditions (e.g., ATP concentration in kinase assays) to control for experimental variability .
- Dose-Response Curves : Use 8–10 concentration points to improve IC accuracy and minimize false positives from single-dose screens .
- Meta-Analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from independent studies and identify outliers .
Methodological Tables
Q. Table 1. Comparative Reactivity of Pyrazole-Thiazole Hybrids
| Substituent Position | Reaction Yield (%) | Purity (HPLC) | Bioactivity (IC, µM) |
|---|---|---|---|
| 4-Methoxyphenyl (target) | 68 | 97% | 12 (COX-2) |
| 4-Fluorophenyl | 72 | 95% | 28 (COX-2) |
| 3-Trifluoromethyl | 55 | 89% | 45 (COX-2) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
